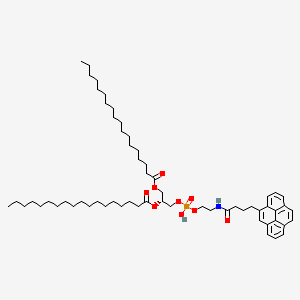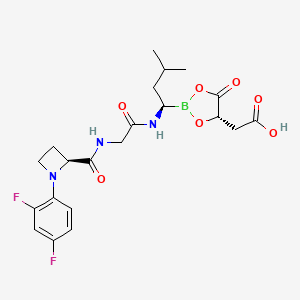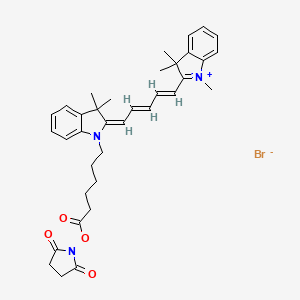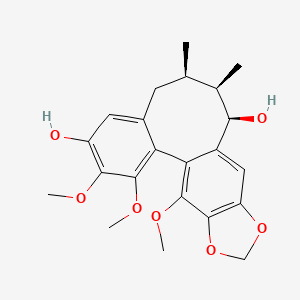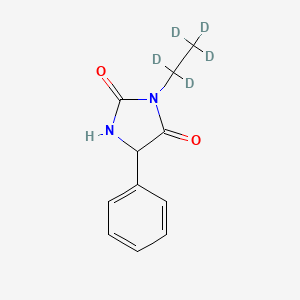
Ethotoin-d5
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethotoin-d5 is a deuterium-labeled form of Ethotoin, an anticonvulsant drug used in the treatment of epilepsy. Ethotoin is a hydantoin derivative, similar to phenytoin, and is known for its oral activity and ability to control seizures without causing general central nervous system depression .
準備方法
Ethotoin-d5 is synthesized by incorporating stable heavy isotopes of hydrogen (deuterium) into the Ethotoin molecule. The preparation of Ethotoin involves the reaction of benzaldehyde oxynitrile with urea or ammonium bicarbonate, forming an intermediate urea derivative. This intermediate then cyclizes under acidic conditions to form 5-phenylhydantoin, which is subsequently alkylated using ethyl iodide to produce Ethotoin . The deuterium-labeled version, this compound, follows a similar synthetic route with the incorporation of deuterium .
化学反応の分析
Ethotoin-d5 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, although detailed studies on its oxidation products are limited.
Substitution: this compound can undergo substitution reactions, particularly at the hydantoin ring.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, alkylation with ethyl iodide leads to the formation of Ethotoin .
科学的研究の応用
Ethotoin-d5 is primarily used in scientific research as a tracer for quantitation during drug development. The incorporation of deuterium can affect the pharmacokinetic and metabolic profiles of drugs, making this compound valuable for studying these aspects . Additionally, this compound is used in epilepsy research due to its anticonvulsant properties .
作用機序
The mechanism of action of Ethotoin-d5 is similar to that of Ethotoin. Ethotoin stabilizes the seizure threshold and prevents the spread of seizure activity without causing general central nervous system depression. It inhibits nerve impulses in the motor cortex by lowering sodium ion influx, limiting tetanic stimulation . The molecular targets and pathways involved are similar to those of phenytoin .
類似化合物との比較
Ethotoin-d5 is similar to other hydantoin derivatives, such as:
Phenytoin: Another anticonvulsant drug with a similar mechanism of action.
Mephenytoin: A hydantoin derivative with anticonvulsant properties.
5,5-Dimethylhydantoin: Used in various industrial applications
This compound is unique due to its deuterium labeling, which provides distinct advantages in pharmacokinetic and metabolic studies .
特性
分子式 |
C11H12N2O2 |
|---|---|
分子量 |
209.26 g/mol |
IUPAC名 |
3-(1,1,2,2,2-pentadeuterioethyl)-5-phenylimidazolidine-2,4-dione |
InChI |
InChI=1S/C11H12N2O2/c1-2-13-10(14)9(12-11(13)15)8-6-4-3-5-7-8/h3-7,9H,2H2,1H3,(H,12,15)/i1D3,2D2 |
InChIキー |
SZQIFWWUIBRPBZ-ZBJDZAJPSA-N |
異性体SMILES |
[2H]C([2H])([2H])C([2H])([2H])N1C(=O)C(NC1=O)C2=CC=CC=C2 |
正規SMILES |
CCN1C(=O)C(NC1=O)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-amino-1-[(2R,3R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one](/img/structure/B12390048.png)
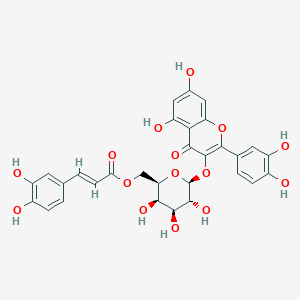
![N-methyl-3-phenyl-3-[2,3,5,6-tetradeuterio-4-(trifluoromethyl)phenoxy]propan-1-amine;oxalic acid](/img/structure/B12390060.png)
![N-{(3-endo)-8-[(trans-4-aminocyclohexyl)sulfonyl]-8-azabicyclo[3.2.1]octan-3-yl}-5-cyclopropyl-1,2-oxazole-3-carboxamide](/img/structure/B12390063.png)
![1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-hydroxypyridin-2-one](/img/structure/B12390064.png)


![6-methyl-4-[1-[7-[2-(2-methylimidazo[2,1-b][1,3]thiazol-6-yl)acetyl]-2,7-diazaspiro[3.5]nonan-2-yl]-2,3-dihydro-1H-inden-5-yl]-1H-pyrimidin-2-one;hydrochloride](/img/structure/B12390099.png)
